EC5026
Overview
Description
EC5026 is a first-in-class, non-opioid, and orally active soluble Epoxide Hydrolase (sEH) inhibitor. Its chemical structure is shown below: !this compound Chemical Structure)
Mechanism of Action
Target of Action
EC5026 is a potent and highly selective inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme . The sEH enzyme plays a crucial role in the metabolism of membrane fatty acids .
Mode of Action
This compound acts by inhibiting the sEH enzyme. This inhibition prevents the breakdown of natural analgesic and anti-inflammatory fatty acids . By stabilizing these fatty acids, this compound can exert its analgesic activity .
Biochemical Pathways
The sEH enzyme is a key player in the cytochrome P450 branch of the arachidonate cascade . It metabolizes a class of epoxy-fatty acids known as epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . By inhibiting sEH, this compound stabilizes these EETs, allowing them to exert their analgesic and anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is suitable for once-daily oral dosing . .
Result of Action
The inhibition of sEH by this compound leads to the stabilization of EETs. This results in the alleviation of pain and inflammation .
Action Environment
The action of this compound is influenced by the physiological environment in which it operates. For instance, EETs, the fatty acids whose breakdown is prevented by this compound, are produced at high concentrations in areas of tissue damage and inflammation . Therefore, the presence of inflammation or tissue damage could potentially enhance the analgesic effects of this compound.
Biochemical Analysis
Biochemical Properties
EC5026 is a small molecule drug that inhibits the sEH enzyme . The sEH enzyme is a key regulator in the metabolism of endogenous anti-inflammatory fatty acids . By inhibiting sEH, this compound prevents the breakdown of these natural analgesic and anti-inflammatory fatty acids, leading to their accumulation within cells and thereby treating pain .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to inhibit the sEH enzyme . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . EETs are produced at high concentrations in areas of tissue damage and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the sEH enzyme . Effective inhibition of sEH activity prolongs the ability of EETs to exert their analgesic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown efficacy for treating pain with no apparent adverse or addictive effects in laboratory animals . It has also been effective in relieving naturally occurring pain in dogs, cats, and horses .
Dosage Effects in Animal Models
In animal models, this compound has been administered orally in tablets . The safety, tolerability, and pharmacokinetics of two sequential ascending dose regimens of this compound, administered once daily for 7 consecutive days, have been evaluated in healthy volunteers .
Metabolic Pathways
This compound is involved in the cytochrome P450 (CYP) pathway of the arachidonic acid (AA) cascade . The sEH enzyme, which this compound inhibits, is responsible for metabolizing EETs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for EC5026 are not widely documented in the literature. it is typically prepared through custom synthesis services. Laboratory-scale synthesis involves specialized procedures, and the compound is often obtained as a white to off-white solid.
Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not publicly available. Industrial-scale synthesis may involve proprietary processes and optimization.
Chemical Reactions Analysis
EC5026 undergoes various chemical reactions, including but not limited to:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can participate in substitution reactions.
Common reagents and conditions used in these reactions are not explicitly reported, likely due to its novelty. Major products formed from these reactions would require further investigation.
Scientific Research Applications
EC5026 has garnered significant interest in scientific research across multiple fields:
Pain Management: This compound shows efficacy in treating inflammatory and neuropathic pain .
Metabolism and Lipid Signaling: As an sEH inhibitor, this compound plays a crucial role in regulating the metabolism of signaling lipids .
Drug Development: Researchers explore its potential as a therapeutic agent for pain relief without apparent adverse or addictive effects .
Comparison with Similar Compounds
While EC5026’s uniqueness lies in its non-opioid nature and oral bioavailability, it’s essential to compare it with other compounds. Unfortunately, specific similar compounds are not explicitly listed in the available literature.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRXHTKENPCGSZ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809885-32-2 | |
Record name | EC-5026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EC-5026 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.